2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
CAS No.: 1193390-43-0
Cat. No.: VC17695446
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193390-43-0 |
|---|---|
| Molecular Formula | C14H20ClN3O |
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)-1-piperazin-1-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O.ClH/c18-14(16-9-6-15-7-10-16)11-17-8-5-12-3-1-2-4-13(12)17;/h1-4,15H,5-11H2;1H |
| Standard InChI Key | QIMBVPJFTJJRJP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=CC=CC=C21)CC(=O)N3CCNCC3.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s structure combines a bicyclic 2,3-dihydroindole system with a piperazine ring, connected by a ketone functional group. The dihydroindole moiety introduces partial saturation in the indole ring, reducing aromaticity compared to fully unsaturated indoles, which may influence electronic interactions with biological targets . Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to cross the blood-brain barrier .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.77 g/mol |
| IUPAC Name | 2-(2,3-Dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
| Solubility | High water solubility (hydrochloride salt) |
| Hydrophobicity (LogP) | Estimated 1.2–1.8 (calculated) |
The hydrochloride salt formation via protonation of the piperazine nitrogen improves solubility, a feature critical for in vivo administration .
Comparative Analysis with Structural Analogs
Piperazine-Containing Drugs
| Drug | Target | Therapeutic Use |
|---|---|---|
| Trifluoperazine | Dopamine D | Antipsychotic |
| Cetirizine | Histamine H | Antihistamine |
| This Compound | Serotonin 5-HT (predicted) | Investigational |
The compound’s piperazine group aligns with CNS drug pharmacophores, suggesting utility in neuropsychiatric conditions .
Dihydroindole Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| Oxypertine | Antipsychotic | Dopamine reuptake inhibition |
| This Compound | Anticancer (predicted) | Caspase activation |
Future Directions and Research Gaps
-
Target Validation:
High-throughput screening against receptor panels (e.g., GPCR arrays) to identify primary targets. -
Toxicology Profiling:
Assess acute and chronic toxicity in rodent models, focusing on CNS and cardiovascular effects. -
Formulation Development:
Design nanoemulsions or liposomal carriers to enhance bioavailability for potential CNS delivery. -
Structure-Activity Relationship (SAR) Studies: Modify the ethanone linker or indole saturation to optimize potency and selectivity.
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